REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:29]=[CH:28][C:6]([CH2:7][O:8][C:9]2[C:10](=[O:27])[CH:11]=[C:12]3[C:17](=[O:18])[N:16]([CH2:19][CH2:20][N:21]4[CH2:25][CH2:24][CH2:23][CH2:22]4)[CH2:15][CH2:14][N:13]3[CH:26]=2)=[CH:5][CH:4]=1.[C:30]([O:34][C:35]([NH:37][C:38]1[S:39][CH:40]=[C:41](/[C:43](=[N:71]/[O:72][C@@H:73]([CH2:86][C:87]([O:89][C:90]([CH3:93])([CH3:92])[CH3:91])=[O:88])[C:74]([O:76][CH2:77][C:78]2[CH:83]=[CH:82][C:81]([O:84][CH3:85])=[CH:80][CH:79]=2)=[O:75])/[C:44]([NH:46][C@@H:47]2[C:54](=[O:55])[N:53]3[C@@H:48]2[S@:49](=O)[CH2:50][C:51]([CH2:68][I:69])=[C:52]3[C:56]([O:58][CH2:59][C:60]2[CH:65]=[CH:64][C:63]([O:66][CH3:67])=[CH:62][CH:61]=2)=[O:57])=[O:45])[N:42]=1)=[O:36])([CH3:33])([CH3:32])[CH3:31].P(Br)(Br)Br.[Cl-].[Na+]>CN(C)C(=O)C.CN(C)C=O>[C:90]([O:89][C:87](=[O:88])[CH2:86][C@H:73]([O:72]/[N:71]=[C:43](/[C:41]1[N:42]=[C:38]([NH:37][C:35]([O:34][C:30]([CH3:33])([CH3:32])[CH3:31])=[O:36])[S:39][CH:40]=1)\[C:44]([NH:46][C@@H:47]1[C:54](=[O:55])[N:53]2[C@@H:48]1[S:49][CH2:50][C:51]([CH2:68][N+:21]1([CH2:20][CH2:19][N:16]3[CH2:15][CH2:14][N:13]4[CH:26]=[C:9]([O:8][CH2:7][C:6]5[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:29][CH:28]=5)[C:10](=[O:27])[CH:11]=[C:12]4[C:17]3=[O:18])[CH2:22][CH2:23][CH2:24][CH2:25]1)=[C:52]2[C:56]([O:58][CH2:59][C:60]1[CH:61]=[CH:62][C:63]([O:66][CH3:67])=[CH:64][CH:65]=1)=[O:57])=[O:45])[C:74]([O:76][CH2:77][C:78]1[CH:83]=[CH:82][C:81]([O:84][CH3:85])=[CH:80][CH:79]=1)=[O:75])([CH3:93])([CH3:91])[CH3:92].[I-:69] |f:3.4|
|
Name
|
7-((4-methoxybenzyl)oxy)-2-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-1,8(2H)-dione
|
Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(COC=2C(C=C3N(CCN(C3=O)CCN3CCCC3)C2)=O)C=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C(C)=O)C
|
Name
|
|
Quantity
|
1828 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC=1SC=C(N1)/C(/C(=O)N[C@H]1[C@H]2[S@@](CC(=C(N2C1=O)C(=O)OCC1=CC=C(C=C1)OC)CI)=O)=N/O[C@H](C(=O)OCC1=CC=C(C=C1)OC)CC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0.332 mL
|
Type
|
reactant
|
Smiles
|
P(Br)(Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C(C)=O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
Stirred at −40° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To the heat gun dried flask under nitrogen
|
Type
|
TEMPERATURE
|
Details
|
Cooled
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to −40° C.
|
Type
|
FILTRATION
|
Details
|
The resulting solid was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(C[C@@H](C(=O)OCC1=CC=C(C=C1)OC)O\N=C(/C(=O)N[C@H]1[C@H]2SCC(=C(N2C1=O)C(=O)OCC1=CC=C(C=C1)OC)C[N+]1(CCCC1)CCN1C(C=2N(CC1)C=C(C(C2)=O)OCC2=CC=C(C=C2)OC)=O)\C=2N=C(SC2)NC(=O)OC(C)(C)C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
[I-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.832 mmol | |
AMOUNT: MASS | 2.6 g | |
YIELD: PERCENTYIELD | 104% | |
YIELD: CALCULATEDPERCENTYIELD | 104% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:29]=[CH:28][C:6]([CH2:7][O:8][C:9]2[C:10](=[O:27])[CH:11]=[C:12]3[C:17](=[O:18])[N:16]([CH2:19][CH2:20][N:21]4[CH2:25][CH2:24][CH2:23][CH2:22]4)[CH2:15][CH2:14][N:13]3[CH:26]=2)=[CH:5][CH:4]=1.[C:30]([O:34][C:35]([NH:37][C:38]1[S:39][CH:40]=[C:41](/[C:43](=[N:71]/[O:72][C@@H:73]([CH2:86][C:87]([O:89][C:90]([CH3:93])([CH3:92])[CH3:91])=[O:88])[C:74]([O:76][CH2:77][C:78]2[CH:83]=[CH:82][C:81]([O:84][CH3:85])=[CH:80][CH:79]=2)=[O:75])/[C:44]([NH:46][C@@H:47]2[C:54](=[O:55])[N:53]3[C@@H:48]2[S@:49](=O)[CH2:50][C:51]([CH2:68][I:69])=[C:52]3[C:56]([O:58][CH2:59][C:60]2[CH:65]=[CH:64][C:63]([O:66][CH3:67])=[CH:62][CH:61]=2)=[O:57])=[O:45])[N:42]=1)=[O:36])([CH3:33])([CH3:32])[CH3:31].P(Br)(Br)Br.[Cl-].[Na+]>CN(C)C(=O)C.CN(C)C=O>[C:90]([O:89][C:87](=[O:88])[CH2:86][C@H:73]([O:72]/[N:71]=[C:43](/[C:41]1[N:42]=[C:38]([NH:37][C:35]([O:34][C:30]([CH3:33])([CH3:32])[CH3:31])=[O:36])[S:39][CH:40]=1)\[C:44]([NH:46][C@@H:47]1[C:54](=[O:55])[N:53]2[C@@H:48]1[S:49][CH2:50][C:51]([CH2:68][N+:21]1([CH2:20][CH2:19][N:16]3[CH2:15][CH2:14][N:13]4[CH:26]=[C:9]([O:8][CH2:7][C:6]5[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:29][CH:28]=5)[C:10](=[O:27])[CH:11]=[C:12]4[C:17]3=[O:18])[CH2:22][CH2:23][CH2:24][CH2:25]1)=[C:52]2[C:56]([O:58][CH2:59][C:60]1[CH:61]=[CH:62][C:63]([O:66][CH3:67])=[CH:64][CH:65]=1)=[O:57])=[O:45])[C:74]([O:76][CH2:77][C:78]1[CH:83]=[CH:82][C:81]([O:84][CH3:85])=[CH:80][CH:79]=1)=[O:75])([CH3:93])([CH3:91])[CH3:92].[I-:69] |f:3.4|
|
Name
|
7-((4-methoxybenzyl)oxy)-2-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-1,8(2H)-dione
|
Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(COC=2C(C=C3N(CCN(C3=O)CCN3CCCC3)C2)=O)C=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C(C)=O)C
|
Name
|
|
Quantity
|
1828 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC=1SC=C(N1)/C(/C(=O)N[C@H]1[C@H]2[S@@](CC(=C(N2C1=O)C(=O)OCC1=CC=C(C=C1)OC)CI)=O)=N/O[C@H](C(=O)OCC1=CC=C(C=C1)OC)CC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0.332 mL
|
Type
|
reactant
|
Smiles
|
P(Br)(Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C(C)=O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
Stirred at −40° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To the heat gun dried flask under nitrogen
|
Type
|
TEMPERATURE
|
Details
|
Cooled
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to −40° C.
|
Type
|
FILTRATION
|
Details
|
The resulting solid was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(C[C@@H](C(=O)OCC1=CC=C(C=C1)OC)O\N=C(/C(=O)N[C@H]1[C@H]2SCC(=C(N2C1=O)C(=O)OCC1=CC=C(C=C1)OC)C[N+]1(CCCC1)CCN1C(C=2N(CC1)C=C(C(C2)=O)OCC2=CC=C(C=C2)OC)=O)\C=2N=C(SC2)NC(=O)OC(C)(C)C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
[I-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.832 mmol | |
AMOUNT: MASS | 2.6 g | |
YIELD: PERCENTYIELD | 104% | |
YIELD: CALCULATEDPERCENTYIELD | 104% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:29]=[CH:28][C:6]([CH2:7][O:8][C:9]2[C:10](=[O:27])[CH:11]=[C:12]3[C:17](=[O:18])[N:16]([CH2:19][CH2:20][N:21]4[CH2:25][CH2:24][CH2:23][CH2:22]4)[CH2:15][CH2:14][N:13]3[CH:26]=2)=[CH:5][CH:4]=1.[C:30]([O:34][C:35]([NH:37][C:38]1[S:39][CH:40]=[C:41](/[C:43](=[N:71]/[O:72][C@@H:73]([CH2:86][C:87]([O:89][C:90]([CH3:93])([CH3:92])[CH3:91])=[O:88])[C:74]([O:76][CH2:77][C:78]2[CH:83]=[CH:82][C:81]([O:84][CH3:85])=[CH:80][CH:79]=2)=[O:75])/[C:44]([NH:46][C@@H:47]2[C:54](=[O:55])[N:53]3[C@@H:48]2[S@:49](=O)[CH2:50][C:51]([CH2:68][I:69])=[C:52]3[C:56]([O:58][CH2:59][C:60]2[CH:65]=[CH:64][C:63]([O:66][CH3:67])=[CH:62][CH:61]=2)=[O:57])=[O:45])[N:42]=1)=[O:36])([CH3:33])([CH3:32])[CH3:31].P(Br)(Br)Br.[Cl-].[Na+]>CN(C)C(=O)C.CN(C)C=O>[C:90]([O:89][C:87](=[O:88])[CH2:86][C@H:73]([O:72]/[N:71]=[C:43](/[C:41]1[N:42]=[C:38]([NH:37][C:35]([O:34][C:30]([CH3:33])([CH3:32])[CH3:31])=[O:36])[S:39][CH:40]=1)\[C:44]([NH:46][C@@H:47]1[C:54](=[O:55])[N:53]2[C@@H:48]1[S:49][CH2:50][C:51]([CH2:68][N+:21]1([CH2:20][CH2:19][N:16]3[CH2:15][CH2:14][N:13]4[CH:26]=[C:9]([O:8][CH2:7][C:6]5[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:29][CH:28]=5)[C:10](=[O:27])[CH:11]=[C:12]4[C:17]3=[O:18])[CH2:22][CH2:23][CH2:24][CH2:25]1)=[C:52]2[C:56]([O:58][CH2:59][C:60]1[CH:61]=[CH:62][C:63]([O:66][CH3:67])=[CH:64][CH:65]=1)=[O:57])=[O:45])[C:74]([O:76][CH2:77][C:78]1[CH:83]=[CH:82][C:81]([O:84][CH3:85])=[CH:80][CH:79]=1)=[O:75])([CH3:93])([CH3:91])[CH3:92].[I-:69] |f:3.4|
|
Name
|
7-((4-methoxybenzyl)oxy)-2-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-1,8(2H)-dione
|
Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(COC=2C(C=C3N(CCN(C3=O)CCN3CCCC3)C2)=O)C=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C(C)=O)C
|
Name
|
|
Quantity
|
1828 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC=1SC=C(N1)/C(/C(=O)N[C@H]1[C@H]2[S@@](CC(=C(N2C1=O)C(=O)OCC1=CC=C(C=C1)OC)CI)=O)=N/O[C@H](C(=O)OCC1=CC=C(C=C1)OC)CC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0.332 mL
|
Type
|
reactant
|
Smiles
|
P(Br)(Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C(C)=O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
Stirred at −40° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To the heat gun dried flask under nitrogen
|
Type
|
TEMPERATURE
|
Details
|
Cooled
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to −40° C.
|
Type
|
FILTRATION
|
Details
|
The resulting solid was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(C[C@@H](C(=O)OCC1=CC=C(C=C1)OC)O\N=C(/C(=O)N[C@H]1[C@H]2SCC(=C(N2C1=O)C(=O)OCC1=CC=C(C=C1)OC)C[N+]1(CCCC1)CCN1C(C=2N(CC1)C=C(C(C2)=O)OCC2=CC=C(C=C2)OC)=O)\C=2N=C(SC2)NC(=O)OC(C)(C)C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
[I-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.832 mmol | |
AMOUNT: MASS | 2.6 g | |
YIELD: PERCENTYIELD | 104% | |
YIELD: CALCULATEDPERCENTYIELD | 104% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:29]=[CH:28][C:6]([CH2:7][O:8][C:9]2[C:10](=[O:27])[CH:11]=[C:12]3[C:17](=[O:18])[N:16]([CH2:19][CH2:20][N:21]4[CH2:25][CH2:24][CH2:23][CH2:22]4)[CH2:15][CH2:14][N:13]3[CH:26]=2)=[CH:5][CH:4]=1.[C:30]([O:34][C:35]([NH:37][C:38]1[S:39][CH:40]=[C:41](/[C:43](=[N:71]/[O:72][C@@H:73]([CH2:86][C:87]([O:89][C:90]([CH3:93])([CH3:92])[CH3:91])=[O:88])[C:74]([O:76][CH2:77][C:78]2[CH:83]=[CH:82][C:81]([O:84][CH3:85])=[CH:80][CH:79]=2)=[O:75])/[C:44]([NH:46][C@@H:47]2[C:54](=[O:55])[N:53]3[C@@H:48]2[S@:49](=O)[CH2:50][C:51]([CH2:68][I:69])=[C:52]3[C:56]([O:58][CH2:59][C:60]2[CH:65]=[CH:64][C:63]([O:66][CH3:67])=[CH:62][CH:61]=2)=[O:57])=[O:45])[N:42]=1)=[O:36])([CH3:33])([CH3:32])[CH3:31].P(Br)(Br)Br.[Cl-].[Na+]>CN(C)C(=O)C.CN(C)C=O>[C:90]([O:89][C:87](=[O:88])[CH2:86][C@H:73]([O:72]/[N:71]=[C:43](/[C:41]1[N:42]=[C:38]([NH:37][C:35]([O:34][C:30]([CH3:33])([CH3:32])[CH3:31])=[O:36])[S:39][CH:40]=1)\[C:44]([NH:46][C@@H:47]1[C:54](=[O:55])[N:53]2[C@@H:48]1[S:49][CH2:50][C:51]([CH2:68][N+:21]1([CH2:20][CH2:19][N:16]3[CH2:15][CH2:14][N:13]4[CH:26]=[C:9]([O:8][CH2:7][C:6]5[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:29][CH:28]=5)[C:10](=[O:27])[CH:11]=[C:12]4[C:17]3=[O:18])[CH2:22][CH2:23][CH2:24][CH2:25]1)=[C:52]2[C:56]([O:58][CH2:59][C:60]1[CH:61]=[CH:62][C:63]([O:66][CH3:67])=[CH:64][CH:65]=1)=[O:57])=[O:45])[C:74]([O:76][CH2:77][C:78]1[CH:83]=[CH:82][C:81]([O:84][CH3:85])=[CH:80][CH:79]=1)=[O:75])([CH3:93])([CH3:91])[CH3:92].[I-:69] |f:3.4|
|
Name
|
7-((4-methoxybenzyl)oxy)-2-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-1,8(2H)-dione
|
Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(COC=2C(C=C3N(CCN(C3=O)CCN3CCCC3)C2)=O)C=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C(C)=O)C
|
Name
|
|
Quantity
|
1828 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC=1SC=C(N1)/C(/C(=O)N[C@H]1[C@H]2[S@@](CC(=C(N2C1=O)C(=O)OCC1=CC=C(C=C1)OC)CI)=O)=N/O[C@H](C(=O)OCC1=CC=C(C=C1)OC)CC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0.332 mL
|
Type
|
reactant
|
Smiles
|
P(Br)(Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C(C)=O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
Stirred at −40° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To the heat gun dried flask under nitrogen
|
Type
|
TEMPERATURE
|
Details
|
Cooled
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to −40° C.
|
Type
|
FILTRATION
|
Details
|
The resulting solid was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(C[C@@H](C(=O)OCC1=CC=C(C=C1)OC)O\N=C(/C(=O)N[C@H]1[C@H]2SCC(=C(N2C1=O)C(=O)OCC1=CC=C(C=C1)OC)C[N+]1(CCCC1)CCN1C(C=2N(CC1)C=C(C(C2)=O)OCC2=CC=C(C=C2)OC)=O)\C=2N=C(SC2)NC(=O)OC(C)(C)C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
[I-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.832 mmol | |
AMOUNT: MASS | 2.6 g | |
YIELD: PERCENTYIELD | 104% | |
YIELD: CALCULATEDPERCENTYIELD | 104% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |